molecular formula C18H10BrNO2 B14145026 5-bromo-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 82104-04-9

5-bromo-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14145026
CAS No.: 82104-04-9
M. Wt: 352.2 g/mol
InChI Key: PKPPGZPEUPJIOR-UHFFFAOYSA-N
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Description

5-bromo-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives It is characterized by the presence of a bromine atom at the 5th position and a naphthyl group at the 2nd position of the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in Suzuki or Heck coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione derivatives with various functional groups.

Scientific Research Applications

5-bromo-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as semiconductors or polymers.

Mechanism of Action

The mechanism by which 5-bromo-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and naphthyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(naphthalen-1-yl)thiazole: This compound has a thiazole ring instead of an isoindole ring.

    5-bromo-2-[(naphthalen-1-yl)carbonyl]aniline: This compound has a carbonyl group attached to the naphthyl ring.

    1-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: This compound has a different core structure but shares the bromine and naphthyl groups.

Uniqueness

5-bromo-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core structure, which imparts distinct chemical and biological properties. The presence of both bromine and naphthyl groups enhances its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

82104-04-9

Molecular Formula

C18H10BrNO2

Molecular Weight

352.2 g/mol

IUPAC Name

5-bromo-2-naphthalen-1-ylisoindole-1,3-dione

InChI

InChI=1S/C18H10BrNO2/c19-12-8-9-14-15(10-12)18(22)20(17(14)21)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H

InChI Key

PKPPGZPEUPJIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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